molecular formula C23H46O11 B11827493 Thp-peg9-OH

Thp-peg9-OH

Cat. No.: B11827493
M. Wt: 498.6 g/mol
InChI Key: FCZORFNNCSEJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg9-OH involves the coupling of tetrahydropyranyl (THP) groups with PEG chains. The reaction typically occurs under mild conditions, using catalysts such as acids or bases to facilitate the coupling reaction . The reaction is carried out in an organic solvent, and the product is purified through techniques like column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is scaled up using industrial chromatography systems .

Chemical Reactions Analysis

Types of Reactions: Thp-peg9-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Thp-peg9-OH is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility in PROTAC synthesis. This balance enhances the efficiency of protein degradation and improves the pharmacokinetic properties of the resulting PROTAC molecules .

Properties

Molecular Formula

C23H46O11

Molecular Weight

498.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H46O11/c24-4-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-34-23-3-1-2-5-33-23/h23-24H,1-22H2

InChI Key

FCZORFNNCSEJMU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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